REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-])=O.[CH3:12][OH:13]>S(=O)(=O)(O)O.[Pd]>[CH3:12][O:13][C:6]1[C:5]([CH3:8])=[CH:4][C:3]([NH2:9])=[C:2]([CH3:1])[CH:7]=1
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Name
|
|
Quantity
|
46.8 mL
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Type
|
reactant
|
Smiles
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CC1=C(C=C(C=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
650 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
47.1 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0.35 g
|
Type
|
catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to react for 3 hours under hydrogen atmosphere at the pressure of 5 atms at 40° C
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Duration
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3 h
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
|
Details
|
the catalyst was removed
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Type
|
CUSTOM
|
Details
|
methanol was removed under reduced pressure
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Type
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ADDITION
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Details
|
The residue was poured into a 25% aqueous ammonia solution
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Type
|
TEMPERATURE
|
Details
|
with cooling on ice
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Type
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EXTRACTION
|
Details
|
extracted with toluene
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Type
|
WASH
|
Details
|
The extract was washed with 5% sodium hydrosulfite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on a small amount of silica gel (toluene:ethyl acetate=1:1)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and crystallization from hexane
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(N)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |